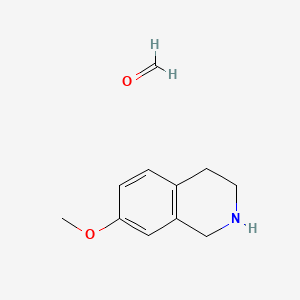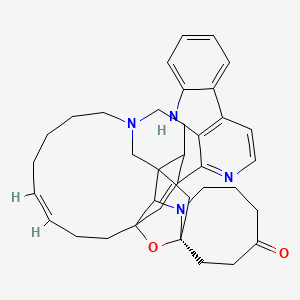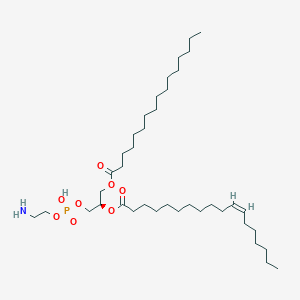
1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PE(16:0/18:1(11Z)), also known as GPEtn(16:0/18:1) or PE(34:1), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/18:1(11Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/18:1(11Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/18:1(11Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/18:1(11Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/18:1(11Z)) exists in all eukaryotes, ranging from yeast to humans. PE(16:0/18:1(11Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/18:1(11Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/18:1(11Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/18:1(11Z)) can be biosynthesized from PS(16:0/18:1(11Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/18:1(11Z)) can be biosynthesized from PS(16:0/18:1(11Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, Cytidine monophosphate and PE(16:0/18:1(11Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/18:1(11Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PE(16:0/18:1(11Z)) and S-adenosylmethionine can be converted into pe-nme(16:0/18:1(11Z)) and S-adenosylhomocysteine through its interaction with the enzyme phosphatidylethanolamine N-methyltransferase. In humans, PE(16:0/18:1(11Z)) is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:1(11Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/18:1(11Z)) pathway.
1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 11Z-octadecenoyl respectively. It has a role as a mouse metabolite. It derives from a cis-vaccenic acid and a hexadecanoic acid.
科学的研究の応用
Sensing Molecule Interactions with Lipid Membranes
A study by Huang et al. (2013) utilized a label-free sensing platform to detect interactions between small molecules and lipid bilayers. This study highlights the potential of 1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (POPE) in examining drug-lipid bilayer interactions, providing insights that could be useful for drug development and analysis (Huang et al., 2013).
Biophysical Studies of Lipid Mixtures
Lin et al. (1995) conducted a study on binary mixtures of phospholipids, which included forms of phosphoethanolamine. This research aids in understanding the miscibility and phase properties of lipid bilayers, crucial for deciphering cell membrane dynamics and drug interactions (Lin et al., 1995).
Phase Properties of Liquid-Crystalline Phosphatidylcholine/Phosphatidylethanolamine Bilayers
Ahn and Yun (1999) investigated the phase properties of mixtures containing phosphoethanolamine. Such studies are essential in understanding the structural and functional aspects of lipid bilayers in biological membranes, which is fundamental for designing targeted drug delivery systems (Ahn & Yun, 1999).
Lipid Dynamics and Phase Transitions
Perly, Smith, and Jarrell (1985) explored the thermotropic behavior and molecular properties of phosphoethanolamines in bilayer structures. Insights from such studies are significant for understanding how lipid composition affects membrane fluidity and phase transitions, impacting cellular processes and drug-membrane interactions (Perly et al., 1985).
Synthesis and Applications in Model Membranes
Research by Dasgupta et al. (1987) focused on the high-performance liquid chromatography and fast atom bombardment mass spectrometry of various phospholipids, including phosphoethanolamine derivatives. Understanding the synthesis and properties of these lipids is crucial for their application in model membrane studies, which are pivotal in drug design and membrane biology (Dasgupta et al., 1987).
特性
製品名 |
1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine |
|---|---|
分子式 |
C39H76NO8P |
分子量 |
718 g/mol |
IUPAC名 |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-11-enoate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h13,15,37H,3-12,14,16-36,40H2,1-2H3,(H,43,44)/b15-13-/t37-/m1/s1 |
InChIキー |
LYJWNHGFGVVCAO-IEHWZJNJSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC/C=C\CCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC=CCCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



](/img/structure/B1241586.png)
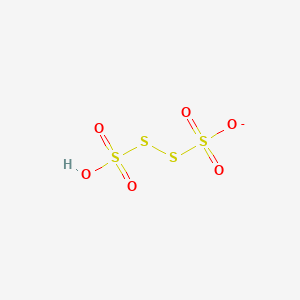
![(2S)-2-[[(2S)-2-(tert-butylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]-N-[(2S,3R,4S,5S)-5-[[(2S)-2-[[(2S)-2-(tert-butylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]-3-methylbutanamide](/img/structure/B1241588.png)
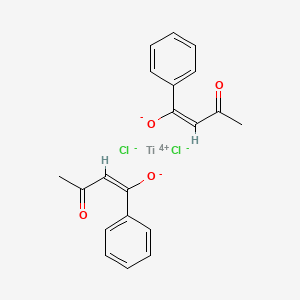
![7-[3-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl]oxy-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1241592.png)
![N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide](/img/structure/B1241593.png)
![[(6Z,10E)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1241595.png)
![1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methoxypropyl)thiourea](/img/structure/B1241596.png)
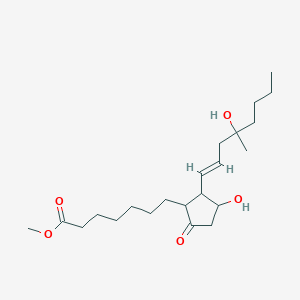
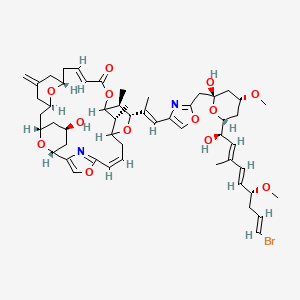
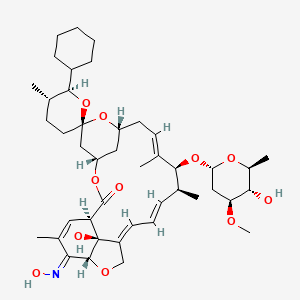
![(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241602.png)
